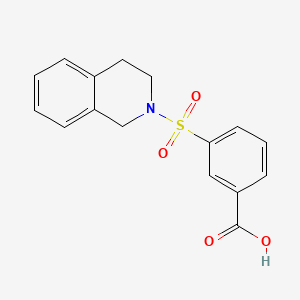

3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid

Overview

Description

AKR1C3-IN-1 is a potent and highly selective inhibitor of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme plays a crucial role in the metabolism of steroids, including the conversion of weak androgens to potent androgens, and is implicated in various cancers, particularly prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AKR1C3-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to enhance selectivity and potency. Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various acids and bases .

Industrial Production Methods

Industrial production of AKR1C3-IN-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

AKR1C3-IN-1 undergoes several types of chemical reactions, including:

Oxidation: Conversion of alcohols to ketones or aldehydes.

Reduction: Conversion of ketones or aldehydes to alcohols.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from these reactions include various steroid derivatives, which are crucial for studying the enzyme’s role in steroid metabolism and its implications in cancer .

Scientific Research Applications

Cancer Treatment

The most notable application of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid is in cancer therapy. Its selective inhibition of AKR1C3 contributes to reduced tumor growth and improved outcomes in preclinical models of breast and prostate cancer. The compound's ability to modulate steroid metabolism is particularly relevant, as AKR1C3 plays a crucial role in converting inactive steroid precursors into active forms that promote tumorigenesis .

Other Potential Applications

Beyond oncology, there are indications that this compound may also have applications in treating other conditions influenced by steroid metabolism, such as certain hormonal disorders. Its structural attributes allow for modifications that could enhance selectivity and potency against different isoforms or related targets .

High-Throughput Screening Studies

In a significant study published in PubMed, researchers conducted high-throughput screening to identify inhibitors of AKR1C3. This compound emerged as a lead compound due to its potent inhibitory effects at low concentrations (sub-nanomolar levels). The study also highlighted structure-activity relationship (SAR) investigations that revealed critical positioning for the carboxylate group and the importance of small substituents on the dihydroisoquinoline for enhancing potency .

Synthesis and Derivatives

Research has also focused on synthesizing derivatives of this compound to explore their biological activities further. For instance, modifications to the sulfonamide or alterations in the benzoic acid moiety have been investigated for their effects on enzyme inhibition and cellular activity. These studies aim to develop more effective therapeutic agents with improved pharmacokinetic properties .

Mechanism of Action

AKR1C3-IN-1 exerts its effects by binding to the active site of the enzyme AKR1C3, thereby inhibiting its activity. This inhibition prevents the conversion of weak androgens to potent androgens, which is crucial in the progression of certain cancers. The molecular targets involved include the androgen receptor signaling pathway, which is reactivated in castration-resistant prostate cancer .

Comparison with Similar Compounds

AKR1C3-IN-1 is compared with other similar compounds, such as Stylopine and various indomethacin analogues. These compounds also inhibit AKR1C3 but differ in their selectivity and potency. AKR1C3-IN-1 is unique due to its high selectivity and potency, making it a promising candidate for therapeutic development .

List of Similar Compounds

- Stylopine

- Indomethacin analogues

- Non-steroidal anti-inflammatory drugs (NSAIDs)

- Flavonoids

- Cyclopentanes

Biological Activity

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid is a compound that has garnered attention for its potent biological activity, particularly as an inhibitor of the enzyme aldo-keto reductase AKR1C3. This enzyme plays a significant role in steroid metabolism and has been implicated in various cancers, including breast and prostate cancer. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

The compound acts as a highly selective inhibitor of AKR1C3, with a reported potency in the low nanomolar range. The mechanism involves the binding of the carboxylate group of the compound to the oxyanion hole of the enzyme, while the sulfonamide moiety facilitates correct orientation for binding within a hydrophobic pocket adjacent to the active site. Structure-activity relationship (SAR) studies indicate that modifications to both the sulfonamide and dihydroisoquinoline components can enhance potency, with specific stereoisomers demonstrating improved efficacy .

Inhibition Studies

A high-throughput screening identified this compound as a potent inhibitor of AKR1C3. The selectivity of this compound is notable, showing a 1500-fold preference for AKR1C3 over other isoforms. In vitro studies demonstrated that small modifications to the dihydroisoquinoline structure could yield compounds with significantly enhanced inhibitory activity .

Cellular Activity

The cellular potency of this compound was evaluated through assays measuring its ability to inhibit AKR1C3-mediated metabolism of various substrates. Results indicated that amide analogues exhibited greater efficacy than predicted by enzymatic assays alone, suggesting complex interactions within cellular environments that enhance biological activity .

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₁₅N₁O₄S |

| CAS Number | 327092-81-9 |

| Molecular Weight | 317.36 g/mol |

| Inhibition Potency | Low nM range |

| Selectivity Ratio | 1500-fold for AKR1C3 over other isoforms |

| Key Structural Features | Carboxylate group, sulfonamide linkage |

| Therapeutic Implications | Potential treatment for breast and prostate cancer |

Case Studies

Several studies have explored the implications of inhibiting AKR1C3 in cancer therapy:

- Breast Cancer Models : In preclinical models, inhibition of AKR1C3 resulted in reduced tumor growth and altered steroid hormone metabolism, indicating potential benefits in managing hormone-responsive cancers .

- Prostate Cancer Research : Similar findings were noted in prostate cancer studies where AKR1C3 inhibition led to decreased cell proliferation and increased apoptosis in cancerous cells .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid?

- Methodological Answer : A common approach involves sulfonylation of the dihydroisoquinoline moiety followed by coupling with a benzoic acid derivative. For example, sulfonyl chloride intermediates (e.g., benzylsulfonyl chlorides) can react with dihydroisoquinoline precursors under basic conditions. Purification often employs recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction temperature (e.g., anhydrous DMF at 0–5°C) .

Q. Which analytical techniques are recommended to confirm the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, particularly to resolve peaks for sulfonylated byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry, with characteristic shifts for the sulfonyl group (δ ~3.1–3.3 ppm for CH₂-SO₂) and aromatic protons. Mass spectrometry (ESI-TOF) validates molecular weight .

Q. What solubility properties should researchers consider for in vitro assays?

- Methodological Answer : The compound’s solubility is pH-dependent due to the carboxylic acid group. In aqueous buffers (pH 7.4), partial ionization reduces solubility, necessitating co-solvents like DMSO (≤1% v/v). For organic-phase reactions, dimethylacetamide (DMA) or THF is preferred. Pre-saturation studies using nephelometry are recommended to avoid precipitation in biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation of dihydroisoquinoline intermediates?

- Methodological Answer : Catalytic methods using DMAP (4-dimethylaminopyridine) or N-methylmorpholine enhance sulfonyl group transfer efficiency. Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes while improving yields by 15–20%. Monitoring via TLC (eluent: ethyl acetate/hexane, 3:7) ensures reaction completion before quenching .

Q. What strategies mitigate instability of intermediates during synthesis?

- Methodological Answer : Sulfonyl chloride intermediates are moisture-sensitive; thus, reactions should be conducted under inert gas (N₂/Ar) with molecular sieves to scavenge water. For dihydroisoquinoline precursors, storage at –20°C in amber vials under nitrogen prevents oxidation. Immediate derivatization (e.g., tert-butyl ester protection of the carboxylic acid) stabilizes reactive intermediates .

Q. How does the sulfonyl group influence bioactivity in structurally related compounds?

- Methodological Answer : Sulfonyl groups enhance binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) via van der Waals interactions. In salicylic acid derivatives, sulfonation increases metabolic stability by reducing glucuronidation. Comparative studies using sulfonamide vs. sulfone analogs reveal distinct SAR trends, with EC₅₀ values differing by up to 10-fold .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model electrophilic susceptibility at the sulfonyl sulfur. Molecular dynamics simulations (AMBER force field) assess solvation effects on hydrolysis rates. These methods guide the design of prodrugs by identifying labile bonds (e.g., ester vs. amide linkages) .

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonylated benzoic acids?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein interference). Standardize protocols using serum-free media and include controls for non-specific binding. Meta-analyses of IC₅₀ values across studies should account for differences in cell lines (e.g., HEK293 vs. HeLa) and compound purity (≥95% by HPLC) .

Q. Methodological Notes for Experimental Design

- Synthetic Replication : Reproduce literature procedures with rigorous exclusion of moisture to avoid side reactions (e.g., sulfonic acid formation).

- Data Validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to confirm dihydroisoquinoline regiochemistry .

- Safety Protocols : Adhere to hazard codes P201 and P210 ( ) for handling reactive intermediates, including fume hood use and flame-resistant storage .

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVIUMKHTXKKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351900 | |

| Record name | 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643309 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

327092-81-9 | |

| Record name | 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.